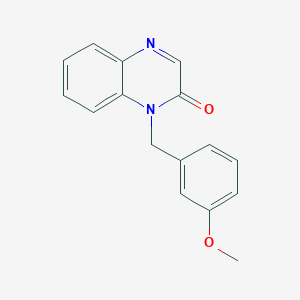
1-(3-Methoxybenzyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxybenzyl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core substituted with a 3-methoxybenzyl group. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzylamine with quinoxaline-2(1H)-one under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(3-Methoxybenzyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoxaline ring would yield dihydroquinoxaline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
1-Benzylquinoxalin-2(1H)-one: Similar structure but without the methoxy group.
1-(3-Hydroxybenzyl)quinoxalin-2(1H)-one: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-Methoxybenzyl)quinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets.
特性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
1-[(3-methoxyphenyl)methyl]quinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-13-6-4-5-12(9-13)11-18-15-8-3-2-7-14(15)17-10-16(18)19/h2-10H,11H2,1H3 |
InChIキー |
GREXOVPAYZXOBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


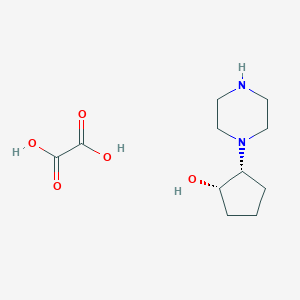

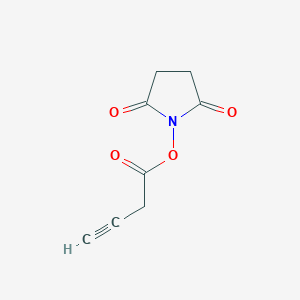
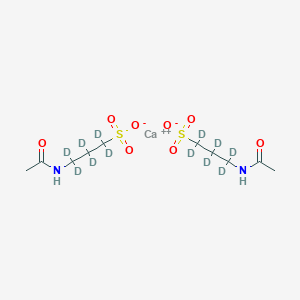
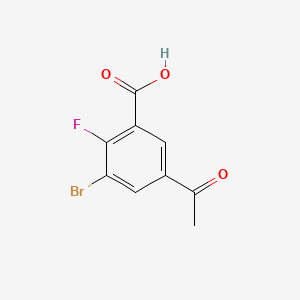
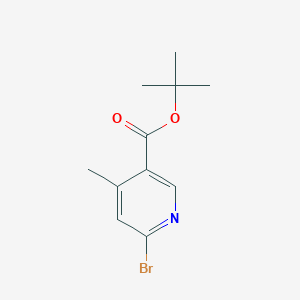
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
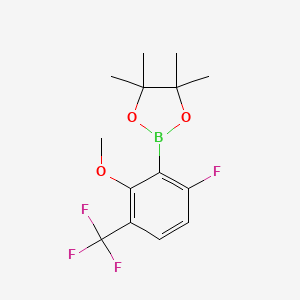


![7-Azaspiro[4.5]decan-10-one hcl](/img/structure/B14025649.png)
![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
